3-(benzenesulfonyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide
Overview
Description
3-(benzenesulfonyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 2-amino-5-(2-ethoxyethyl)-1,3,4-thiadiazole with 3-(phenylsulfonyl)propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
3-(benzenesulfonyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent due to its ability to interact with biological targets.
Medicine: Thiadiazole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit the activity of specific enzymes. This can disrupt cellular processes and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide
- **N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide
Uniqueness
3-(benzenesulfonyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of both the thiadiazole ring and the phenylsulfonyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The phenylsulfonyl group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-2-22-10-8-14-17-18-15(23-14)16-13(19)9-11-24(20,21)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWPEFXCPLOYOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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